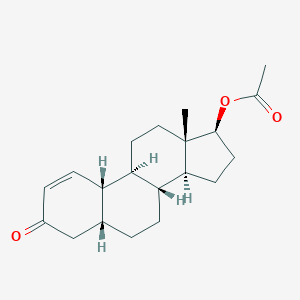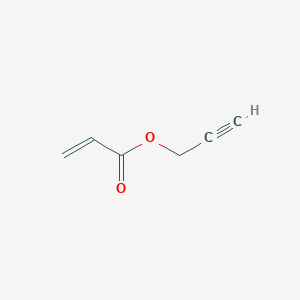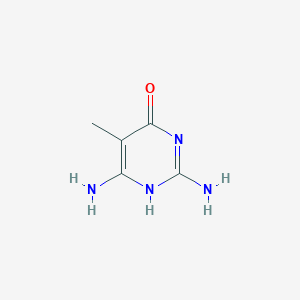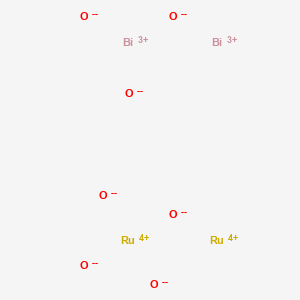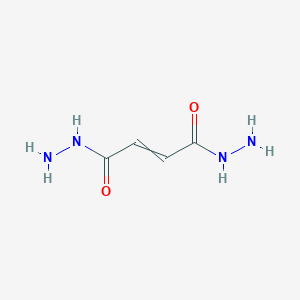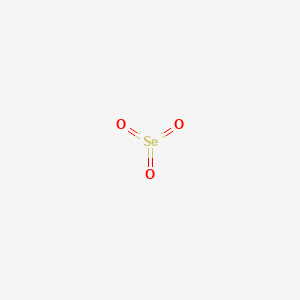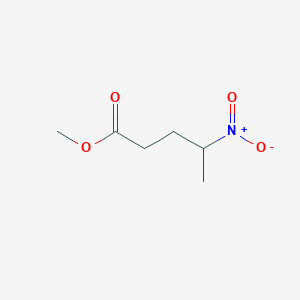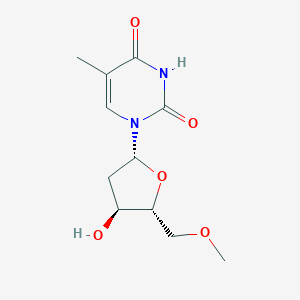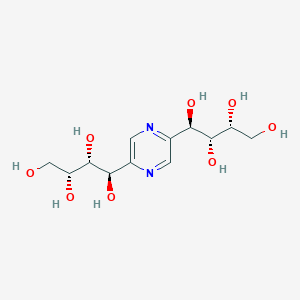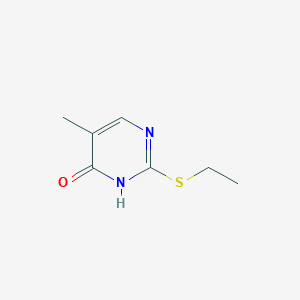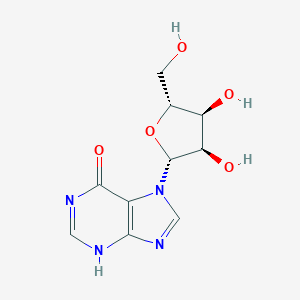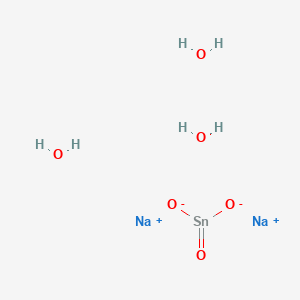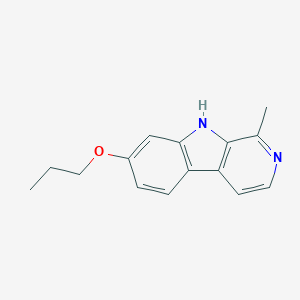
Propyl harmol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl harmol is a chemical compound that belongs to the harmala alkaloids family. It is a naturally occurring compound found in plants such as Peganum harmala and Banisteriopsis caapi. Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. In
Wirkmechanismus
Propyl harmol acts through multiple mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Propyl harmol also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. Additionally, propyl harmol has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Propyl harmol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases. Additionally, propyl harmol has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl harmol has several advantages for lab experiments. It is a naturally occurring compound, and its synthesis method is relatively simple. Propyl harmol has also been shown to have low toxicity and can be used at high concentrations without adverse effects. However, propyl harmol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, propyl harmol has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of propyl harmol. One direction is to study its potential as a therapeutic agent for various diseases. Propyl harmol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, and further research is needed to explore its potential as a treatment for these diseases. Another direction is to study its mechanism of action in more detail. Propyl harmol acts through multiple mechanisms, and further research is needed to understand how it interacts with various enzymes and signaling pathways. Finally, future research could explore the potential of propyl harmol as a drug delivery system. Propyl harmol has been shown to have low toxicity and can be easily synthesized, making it a promising candidate for drug delivery.
Synthesemethoden
Propyl harmol can be synthesized through the extraction of Peganum harmala seeds. The seeds are ground and mixed with a solvent such as ethanol or methanol. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is then purified through column chromatography to isolate propyl harmol.
Wissenschaftliche Forschungsanwendungen
Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that propyl harmol has antioxidant, anti-inflammatory, and anticancer properties. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
10593-57-4 |
|---|---|
Produktname |
Propyl harmol |
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-methyl-7-propoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-8-18-11-4-5-12-13-6-7-16-10(2)15(13)17-14(12)9-11/h4-7,9,17H,3,8H2,1-2H3 |
InChI-Schlüssel |
ROPQRKIYWVDATM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Andere CAS-Nummern |
10593-57-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



